6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid
Overview
Description
6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, also known as 6-CMT, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in various fields such as synthetic organic chemistry, pharmacology, and biochemistry. The compound is used as a reagent in the synthesis of various compounds, and has been investigated for its potential applications in drug design.
Scientific Research Applications
Anticancer Pt IV Prodrugs
The compound has been used in the design of anticancer Pt IV prodrugs . These prodrugs were designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . The prodrugs exhibited high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
Overcoming Cisplatin Resistance
The compound has been used in strategies to overcome resistance to cisplatin in anticancer chemotherapy . The strategy involves tuning both apoptosis and DNA repair pathways . This is a promising approach to overcoming resistance to cisplatin in anticancer chemotherapy .
3. Inhibiting Apoptosis and DNA Repair Proteins The compound has been used in the design of drugs that can synchronously inhibit apoptosis and DNA repair related proteins in cisplatin-resistant cancer cells . This is a breakthrough in the design of multitalented platinum-based anticancer drugs .
Targeting Mcl-1 Protein
The compound has been used in the design of drugs that target the Mcl-1 protein . Mcl-1 is an antiapoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the proapoptotic proteins . Overexpression of Mcl-1 is the hallmark of several cancers and is associated with drug resistance and tumor relapse .
Causing DNA Damage
The compound has been used in the design of drugs that can effectively enter cancer cells and cause DNA damage . This is a critical step in the mechanism of action of many anticancer drugs .
Downregulating DNA Damage Repair Proteins
The compound has been used in the design of drugs that can downregulate the DNA damage repair proteins RAD51 and BRCA2 . Inhibition of the formation of RAD51 foci, which is regarded as a critical step and functional biomarker in homologous recombination, is also achieved .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein responsible for inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .
Mode of Action
6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid interacts with its target, Mcl-1, by preventing BH3-containing peptides from binding to Mcl-1 . This interaction inhibits the function of Mcl-1, thereby promoting apoptosis and impairing DNA damage repair .
Biochemical Pathways
The compound affects the apoptosis pathway and the DNA damage repair pathway. By inhibiting Mcl-1, it promotes apoptosis, leading to cell death. It also impairs the DNA damage repair mechanism, which can lead to the accumulation of DNA damage in cells .
Result of Action
The result of the compound’s action is potent antitumor potential and strong inhibition of Mcl-1 and HR proteins . It exhibits high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
properties
IUPAC Name |
6-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEINRGCVGFKPIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218875 | |
Record name | 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid | |
CAS RN |
66490-32-2 | |
Record name | 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66490-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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